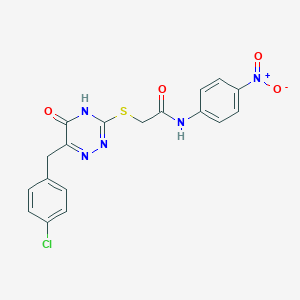
2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C18H14ClN5O4S and its molecular weight is 431.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide is a member of the triazine family, known for its diverse biological activities. This article reviews its biological activity, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₈H₁₄ClN₄O₂S
- Molecular Weight : 404.8 g/mol
- CAS Number : 898604-44-9
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies focusing on its antimicrobial, anticancer, and anticonvulsant properties.
Antimicrobial Activity
Research indicates that derivatives of triazine compounds exhibit significant antibacterial and antifungal activities. For instance, compounds similar to the one have shown broad-spectrum antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
| Compound | Microbial Strain | Activity (MIC) |
|---|---|---|
| 2a | E. coli | 50 µg/mL |
| 5f | S. aureus | 25 µg/mL |
Anticancer Activity
The anticancer potential of triazine derivatives has been a focal point in recent pharmacological studies. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound's activity is often linked to its ability to induce apoptosis and inhibit cell proliferation.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of related triazine compounds on A549 cells using the MTT assay. The results indicated that certain derivatives had IC₅₀ values significantly lower than those of standard chemotherapeutics.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 2b | A549 | 15 |
| 2c | MCF7 | 20 |
Anticonvulsant Activity
The anticonvulsant properties of triazine derivatives have been investigated using models such as the maximal electroshock seizure (MES) test. Compounds structurally similar to the target compound have shown promising results in reducing seizure activity.
Research Findings:
A study reported that a related triazine compound exhibited a median effective dose (ED₅₀) of less than 20 mg/kg in MES models, indicating strong anticonvulsant activity compared to standard treatments.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substituents on its phenyl rings. Notably:
- Chloro Substituents : Enhance antimicrobial activity.
- Nitro Groups : Associated with increased anticancer efficacy.
- Thioether Linkages : Contribute to overall biological potency by facilitating interactions with biological targets.
Properties
IUPAC Name |
2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O4S/c19-12-3-1-11(2-4-12)9-15-17(26)21-18(23-22-15)29-10-16(25)20-13-5-7-14(8-6-13)24(27)28/h1-8H,9-10H2,(H,20,25)(H,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUSEFCUULOYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














